molecular formula C24H35ClN2O2 B12766849 Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride CAS No. 103840-40-0

Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride

Cat. No.: B12766849
CAS No.: 103840-40-0
M. Wt: 419.0 g/mol
InChI Key: HNXNDXBYVLXIOH-UHFFFAOYSA-N
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Description

Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of a phenol group, a piperazine ring, and several alkyl and aryl substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the phenol group and other substituents. Common reagents used in these reactions include alkyl halides, phenols, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove oxygen-containing groups or to alter the oxidation state of certain atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It may be used in the development of new materials, coatings, and other industrial applications due to its chemical properties.

Mechanism of Action

The mechanism of action of Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors, while the piperazine ring may modulate neurotransmitter activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-ethyl-4,5-dimethyl-: This compound shares a similar phenol structure but lacks the piperazine ring and other substituents.

    3-Phenylphenol: Another phenol derivative with different substituents, leading to distinct chemical and biological properties.

Uniqueness

Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride is unique due to its combination of a phenol group, a piperazine ring, and multiple alkyl and aryl substituents. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

CAS No.

103840-40-0

Molecular Formula

C24H35ClN2O2

Molecular Weight

419.0 g/mol

IUPAC Name

4-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethoxy]-2-methyl-5-propan-2-ylphenol;hydrochloride

InChI

InChI=1S/C24H34N2O2.ClH/c1-17(2)21-16-23(27)19(4)15-24(21)28-14-13-25-9-11-26(12-10-25)22-8-6-7-18(3)20(22)5;/h6-8,15-17,27H,9-14H2,1-5H3;1H

InChI Key

HNXNDXBYVLXIOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CCOC3=C(C=C(C(=C3)C)O)C(C)C)C.Cl

Origin of Product

United States

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